5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

CAS No.: 64464-19-3

Cat. No.: VC2310677

Molecular Formula: C10H8Cl2N2O2

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64464-19-3 |

|---|---|

| Molecular Formula | C10H8Cl2N2O2 |

| Molecular Weight | 259.09 g/mol |

| IUPAC Name | 5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16) |

| Standard InChI Key | CNSCQYYNEHSGNU-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

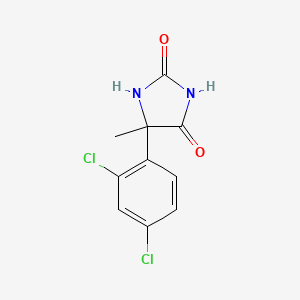

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The compound is characterized by a 2,4-dichlorophenyl substituent and a methyl group at position 5 of the ring. This specific arrangement contributes to its unique chemical and biological properties.

The structure contains a nitrogen-containing heterocyclic system that resembles hydantoin, a well-known pharmacophore in medicinal chemistry. The presence of two chlorine atoms at positions 2 and 4 of the phenyl ring likely influences its lipophilicity and binding affinity to potential biological targets.

Chemical Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ |

| Molecular Weight | 259.09 g/mol |

| CAS Number | 64464-19-3 |

| Minimum Purity | 95% |

The compound possesses chemical reactivity typical of imidazolidine-2,4-dione derivatives, including potential for N-alkylation, acylation, and other nucleophilic substitution reactions at the nitrogen positions .

Synthesis Methods

General Synthetic Approach

The synthesis of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione likely follows pathways similar to those used for related imidazolidine-2,4-dione derivatives. Based on synthetic routes for similar compounds, it may involve the reaction of 2,4-dichlorobenzaldehyde with methylamine and glycine under specific reaction conditions.

By drawing parallels with synthesis methods for similar compounds, a typical synthetic route might involve:

-

Condensation reaction between 2,4-dichlorobenzaldehyde and a suitable precursor

-

Cyclization to form the imidazolidine ring

-

Purification and isolation of the target compound

Alternative Synthesis Methods

Drawing from methodologies used for related compounds, alternative synthesis approaches might include:

-

Reaction of 2,4-dichlorophenylmethylketone with cyanide and subsequent cyclization

-

Direct reaction of 2,4-dichlorophenylmethylketone with urea or related compounds under suitable conditions

-

Modification of existing imidazolidine-2,4-dione derivatives through selective functionalization

Biological Activities and Applications

Research Applications

The compound may serve as:

-

A chemical intermediate in the synthesis of more complex molecules

-

A pharmacophore model for drug design and development

-

A reference standard for analytical chemistry applications

Structure-Activity Relationships

Comparison with Related Compounds

The structural features of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione can be compared with similar derivatives to understand potential structure-activity relationships. For example, 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione differs in the position and number of chlorine atoms on the phenyl ring, which may result in different biological activities.

Similarly, the 5-(2-chlorophenyl)-5-methyl-imidazolidine-2,4-dione has a molecular weight of 224.64 g/mol and features only one chlorine atom at the ortho position . This structural difference likely impacts properties such as:

| Property | 5-(2,4-Dichlorophenyl) derivative | 5-(2-chlorophenyl) derivative |

|---|---|---|

| Molecular Weight | 259.09 g/mol | 224.64 g/mol |

| LogP (estimated) | Higher | 2.05220 (reported) |

| Electron density distribution | Affected by two Cl atoms | Affected by one Cl atom |

These differences can significantly impact binding affinity to biological targets and pharmacokinetic properties.

Functional Group Effects

The presence of specific functional groups in 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione contributes to its chemical and biological behavior:

-

The imidazolidine-2,4-dione ring provides hydrogen bond donors and acceptors for potential interactions with biological targets

-

The 2,4-dichlorophenyl group increases lipophilicity and may enhance membrane permeability

-

The methyl group at position 5 influences the electronic properties and conformational preferences of the molecule

Future Research Directions

Computational Studies

Molecular modeling and computational studies could provide valuable insights into:

-

Binding modes with potential biological targets

-

Physicochemical properties that are difficult to measure experimentally

-

Rational design of more potent derivatives for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume